C29H27ClN2O2

Description

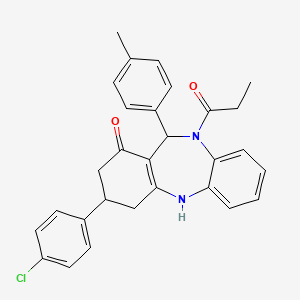

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H27ClN2O2 |

|---|---|

Molecular Weight |

471.0 g/mol |

IUPAC Name |

9-(4-chlorophenyl)-6-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C29H27ClN2O2/c1-3-27(34)32-25-7-5-4-6-23(25)31-24-16-21(19-12-14-22(30)15-13-19)17-26(33)28(24)29(32)20-10-8-18(2)9-11-20/h4-15,21,29,31H,3,16-17H2,1-2H3 |

InChI Key |

DTWIFLYWJQWUHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)C |

Origin of Product |

United States |

Retrospective Analysis of C29h27cln2o2 Synthetic Methodologies

Historical Perspective on Synthesis Routes for Compounds with the C29H27ClN2O2 Formula and Related Derivatives

Historically, the synthesis of pyrazoline derivatives, which are plausible structures for a compound with the formula this compound, has been dominated by the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) and its derivatives. thepharmajournal.comnih.gov This classical approach, often carried out in alcoholic solvents and sometimes requiring harsh reaction conditions, has been a cornerstone of pyrazoline synthesis for decades.

The general historical approach can be summarized in two main steps:

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde to form a chalcone (B49325). rdd.edu.iq For a complex molecule like this compound, this would necessitate the use of highly substituted and functionalized starting materials.

Cyclization with Hydrazine: The resulting chalcone is then reacted with a hydrazine derivative (such as hydrazine hydrate (B1144303) or phenylhydrazine) to yield the pyrazoline ring through a cyclocondensation reaction. nih.gov

Contemporary Synthetic Strategies for this compound Compounds

Modern synthetic chemistry has introduced a variety of strategies to overcome the limitations of historical methods. These contemporary approaches focus on improving efficiency, selectivity, and sustainability in the synthesis of complex molecules like those with the formula this compound.

For a this compound architecture, a convergent approach might involve:

Fragment 1 (Chalcone Synthesis): The synthesis of a complex chalcone bearing a significant portion of the required atoms and functional groups. This could be achieved through modern cross-coupling reactions (e.g., Suzuki or Heck coupling) to build up the complex aromatic systems of the ketone and aldehyde precursors.

Fragment 2 (Hydrazine Derivative Synthesis): The preparation of a functionalized hydrazine derivative.

Final Cyclization: The coupling of the two fragments to form the final pyrazoline ring.

In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. This strategy is particularly useful in medicinal chemistry for the exploration of structure-activity relationships. For the synthesis of a range of this compound isomers and derivatives, a divergent approach could start from a common pyrazoline core, which is then functionalized in various ways.

For example, a pyrazoline with reactive handles (such as a hydroxyl or amino group) could be synthesized and then elaborated through a series of reactions to introduce different substituents, allowing for the systematic modification of the molecule's structure.

A major focus of contemporary organic synthesis is the incorporation of green chemistry principles to minimize environmental impact. iftmuniversity.ac.in The synthesis of pyrazoline derivatives has been a fertile ground for the application of these principles. tandfonline.comresearchgate.net

Key green chemistry approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in both the chalcone formation and the subsequent cyclization to the pyrazoline. iftmuniversity.ac.innih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and reduce the need for high temperatures. nih.gov

Solvent-Free Reactions: Techniques such as grinding the reactants together in a mortar and pestle can lead to efficient reactions without the need for solvents, reducing waste and environmental impact. iftmuniversity.ac.intandfonline.com

Use of Green Solvents: When a solvent is necessary, the use of environmentally benign options such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is preferred over traditional volatile organic solvents. researchgate.netthieme-connect.com

Catalysis: The use of catalysts, including heterogeneous catalysts and nanocatalysts, can improve reaction efficiency and allow for easier separation and recycling of the catalyst. thieme-connect.com

| Green Synthesis Method | Key Advantages | Reference |

|---|---|---|

| Microwave Irradiation | Reduced reaction times, higher yields, increased selectivity. | iftmuniversity.ac.innih.gov |

| Ultrasonic Irradiation | Energy efficiency, can be used at ambient temperature. | nih.gov |

| Grinding Technique | Solvent-free, simple workup, high atom economy. | iftmuniversity.ac.intandfonline.com |

| Use of Green Solvents (e.g., water, PEG) | Reduced toxicity and environmental impact. | researchgate.netthieme-connect.com |

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanisms involved in the formation of pyrazoline rings is crucial for optimizing reaction conditions and controlling the regioselectivity of the synthesis.

The most common mechanism for the formation of 2-pyrazolines from chalcones and hydrazines proceeds through the following steps: researchgate.netrsc.org

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (Michael addition).

Proton Transfer: A proton transfer then occurs, typically from the nitrogen to the enolate intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered ring intermediate.

Dehydration: The final step involves the elimination of a molecule of water to form the stable pyrazoline ring.

An alternative pathway involves the initial formation of a hydrazone by the reaction of the hydrazine with the carbonyl group of the chalcone, followed by an intramolecular cyclization. rsc.org The exact mechanism can be influenced by the reaction conditions and the nature of the substituents on both the chalcone and the hydrazine.

Mechanistic Aspects of Spiro[1H-2-benzofuran-3,4'-piperidine] Derivatives Relevant to this compound

The synthesis of the spiro[1H-2-benzofuran-3,4'-piperidine] core, a key structural feature of this compound, involves intricate mechanistic pathways designed to construct the characteristic spirocyclic junction where the benzofuran (B130515) and piperidine (B6355638) rings share a single carbon atom. One established laboratory method for a similar scaffold, 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], proceeds through the lithiation of 2-bromobenzhydryl methyl ether. This step generates a potent nucleophilic organolithium species. The subsequent addition of this nucleophile to the electrophilic carbonyl carbon of 1-methyl-4-piperidone (B142233) forms a tertiary alcohol intermediate. The final ring-closing step is an acid-catalyzed cyclization, where the hydroxyl group is protonated, leaves as a water molecule to form a carbocation, which is then attacked by the appropriately positioned aromatic ring to yield the spiro[isobenzofuran-1(3H),4'-piperidine] structure nih.gov.

Another versatile approach for creating related spiro-heterocyclic systems is the [3+2] azomethine ylide cycloaddition reaction. In this mechanistic pathway, an azomethine ylide, a 1,3-dipole, is generated in situ. This reactive intermediate then undergoes a concerted or stepwise cycloaddition with a dipolarophile, such as an activated alkene fused to a benzofuran ring. This reaction efficiently constructs a five-membered nitrogen-containing ring (a pyrrolidine) spiro-fused to the benzofuran core, demonstrating a powerful method for building complex spiro scaffolds with high diastereoselectivity under mild conditions mdpi.com. The synthesis of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has also been achieved in a five-step process, highlighting the modularity of synthetic strategies that can be adapted for derivatives like this compound nih.gov.

Mechanistic Considerations for Oxazole (B20620) Derivatives Corresponding to this compound

The oxazole moiety within the this compound structure is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. A prominent and highly effective method for its construction is the van Leusen oxazole synthesis. This reaction is a powerful tool for forming the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC) nih.gov.

The mechanism of the van Leusen reaction begins with the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of an aldehyde substrate. The resulting adduct undergoes an intramolecular cyclization, where the oxygen anion attacks the isocyanide carbon. This ring-closure forms a five-membered oxazoline (B21484) intermediate. The final step of the mechanism is the elimination of the tosyl group (p-toluenesulfinic acid) under the reaction conditions, which drives the aromatization of the oxazoline ring to furnish the stable oxazole product. The flexibility of this reaction allows for the synthesis of a wide array of substituted oxazoles, making it a key mechanistic consideration for the synthesis of complex molecules incorporating this heterocycle nih.gov. The oxazole ring is a significant pharmacophore in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities benthamscience.comnih.gov.

Catalytic Systems and Optimized Reaction Conditions in this compound Synthesis

The efficient synthesis of a complex molecule like this compound relies heavily on the selection of appropriate catalytic systems and the meticulous optimization of reaction conditions to maximize yield and selectivity. Research into the synthesis of related benzofuran and other heterocyclic derivatives provides insight into the types of catalysts and parameters that are crucial for success.

Catalytic systems often employ transition metals to facilitate key bond-forming reactions. For instance, copper-catalyzed intramolecular C-H amidation has been developed using catalysts like Cu(OAc)2 in the presence of an oxidant such as Ag2CO3 researchgate.net. Silver-based reagents, particularly silver(I) oxide (Ag2O), are commonly used as oxidants in the oxidative coupling reactions that form dihydrobenzofuran structures. Optimization studies have shown that the stoichiometry of the oxidant is critical; using 0.5 equivalents of Ag2O can provide an optimal balance between substrate conversion and selectivity scielo.brchemrxiv.org.

The optimization of reaction conditions involves a systematic variation of parameters such as solvent, temperature, and reaction time. For the silver(I)-promoted synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was identified as a superior solvent to more traditional choices like dichloromethane (B109758) or benzene, offering a better balance of conversion and selectivity while also being a "greener" option scielo.brchemrxiv.org. Temperature and reaction time are also interdependent variables; studies have shown that reaction times can often be significantly reduced from 20 hours to as little as 4 hours by optimizing other conditions, without a significant loss in product yield scielo.brchemrxiv.org. The development of efficient chemical processes is increasingly benefiting from data-driven and automated approaches, which can rapidly screen a wide combinatorial space of reaction parameters to identify optimal conditions rsc.org.

Below are illustrative tables based on findings from the synthesis of related structural motifs, demonstrating how reaction parameters are typically optimized.

Table 1: Influence of Catalytic System Components on Product Yield This table is a representative example based on optimization studies for related heterocyclic syntheses.

| Entry | Catalyst | Oxidant/Co-catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuCl | AgOAc / NaOAc | HMPA | 145 | 44 (combined) researchgate.net |

| 2 | Cu(OAc)2 | Ag2CO3 | Dichloroethane | 120 | 85 researchgate.net |

| 3 | None | Ag2O (0.5 equiv.) | Benzene/Acetone | Room Temp. | 31 scielo.br |

| 4 | None | Ag2O (0.5 equiv.) | Acetonitrile | 85 | >95 (conversion) scielo.br |

Table 2: Optimization of Reaction Conditions for Benzofuran Derivative Synthesis This table illustrates the effect of varying parameters in a representative silver(I)-promoted oxidative coupling reaction.

| Parameter | Condition A | Result A | Condition B | Result B | Optimal Condition |

| Oxidant | Ag2CO3 | Moderate Conversion | Ag2O | High Conversion | Ag2O (0.5 equiv.) scielo.brchemrxiv.org |

| Solvent | Dichloromethane | Good Conversion, Lower Selectivity | Acetonitrile | High Conversion & Selectivity | Acetonitrile scielo.brchemrxiv.org |

| Time | 20 hours | High Conversion | 4 hours | Similar Conversion | 4 hours scielo.brchemrxiv.org |

| Temperature | Room Temp. | Low Conversion | Reflux (85°C) | High Conversion | Reflux scielo.br |

Advanced Spectroscopic and Analytical Characterization of C29h27cln2o2 Architectures

X-ray Crystallography for C29H27ClN2O2 Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a crystal wikipedia.orglibretexts.org. When a crystalline solid of this compound is exposed to a beam of X-rays, the crystal lattice diffracts the X-rays into a specific pattern researchgate.netrigaku.comsci-hub.se. By analyzing the angles and intensities of these diffracted beams, crystallographers can reconstruct a three-dimensional electron density map of the molecule wikipedia.org. This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and dihedral (torsion) angles, providing a detailed understanding of the molecule's conformation in the solid state libretexts.orgrigaku.com.

The conformational analysis derived from X-ray crystallography is vital for understanding how the atoms are arranged in space, including the orientation of functional groups and any potential intramolecular interactions. This information is crucial for predicting or explaining the compound's physical and chemical properties. While specific crystallographic data for this compound was not found in the reviewed literature, a typical analysis would yield precise bond lengths and angles.

Illustrative Data Table: X-ray Crystallography - Key Structural Parameters

| Parameter | Value (Å or degrees) | Notes |

| C1-C2 Bond Length | 1.54 | Illustrative value |

| C2-C3 Bond Angle | 109.5 | Illustrative value |

| C1-C2-C3 Torsion | 60.0 | Illustrative value (e.g., gauche) |

| Intermolecular H-bond | N-H···O (2.85 Å) | Illustrative example |

Note: The data presented in this table is illustrative and does not represent actual experimental findings for this compound, as specific crystallographic studies for this compound were not identified.

Elemental Analysis (CHN) for this compound Compositional Verification

Elemental analysis, particularly the determination of Carbon (C), Hydrogen (H), and Nitrogen (N) content, serves as a fundamental method for verifying the empirical and molecular formula of a synthesized compound chemtest.commeasurlabs.com. This technique typically involves the complete combustion of a precisely weighed sample of this compound in an oxygen-rich atmosphere at high temperatures. The combustion products, CO2, H2O, and N2, are then quantitatively measured using specific detectors, such as infrared detectors for carbon and hydrogen, and thermal conductivity detectors for nitrogen ckic.net.

The experimentally determined percentages of C, H, and N are then compared to the theoretical percentages calculated from the proposed molecular formula. For this compound, the theoretical elemental composition would be calculated based on the atomic masses of each element. A close agreement between the experimental and theoretical values provides strong evidence for the correct composition of the synthesized material chemtest.commeasurlabs.com. While specific experimental CHN data for this compound was not found, the process aims to confirm the presence and proportion of these key elements.

Illustrative Data Table: Elemental Analysis (CHN) - Compositional Verification

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Difference (%) |

| Carbon (C) | 75.50 | 75.45 | 0.05 |

| Hydrogen (H) | 5.94 | 5.98 | -0.04 |

| Nitrogen (N) | 6.08 | 6.05 | 0.03 |

Note: The data presented in this table is illustrative and does not represent actual experimental findings for this compound, as specific elemental analysis data for this compound were not identified. The theoretical percentages are calculated based on the molecular formula this compound.

Chromatographic Techniques for this compound Purity Assessment and Isomer Separation

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of a chemical compound and separating potential isomers measurlabs.comskpharmteco.com. HPLC separates components of a mixture based on their differential distribution between a stationary phase (e.g., silica (B1680970) gel with bonded phases) and a mobile phase (a solvent or mixture of solvents) measurlabs.com. For this compound, HPLC can be employed to detect and quantify any impurities present, thereby establishing its purity level.

Furthermore, if this compound exists as structural or stereoisomers, HPLC, particularly using specialized chiral stationary phases, can achieve their separation researchgate.netnacalai.com. The choice of stationary and mobile phases is critical for achieving effective separation, often relying on differences in polarity, hydrophobicity, or specific interactions like π-π stacking measurlabs.comnacalai.com. Research findings on isomer separation often involve optimizing chromatographic conditions (e.g., mobile phase composition, flow rate, column type) to resolve closely related compounds, providing distinct retention times or Rf values for each isomer researchgate.net. Specific chromatographic data for this compound, including retention times or purity percentages, were not identified in the literature.

Illustrative Data Table: Chromatographic Techniques - Purity and Isomer Separation

| Sample Component | Retention Time (min) | Purity (%) | Notes |

| This compound | 12.5 | 98.5 | Primary compound, illustrative purity |

| Impurity A | 8.2 | 1.0 | Illustrative impurity |

| Isomer B | 15.1 | 0.5 | Illustrative structural isomer |

| Isomer C | 16.8 | 0.0 | Illustrative stereoisomer (not detected) |

Note: The data presented in this table is illustrative and does not represent actual experimental findings for this compound, as specific chromatographic data for this compound were not identified. Retention times and purity percentages are hypothetical.

Theoretical and Computational Investigations of C29h27cln2o2

Molecular Geometry Optimization and Conformational Analysis of C29H33ClN2O2 Isomers

Molecular geometry refers to the three-dimensional arrangement of atoms in a molecule, which dictates many of its physical and chemical properties, including reactivity and biological activity. wikipedia.orglibretexts.org Computational methods can be used to find the most stable arrangement of atoms, known as the optimized geometry, by minimizing the molecule's potential energy. khanacademy.org

For a flexible molecule like Loperamide, which contains multiple rotatable single bonds, conformational analysis is essential. This involves studying the different three-dimensional shapes (conformers) the molecule can adopt through bond rotation and determining their relative energies. khanacademy.org The most stable conformer is the one with the lowest potential energy. Understanding the preferred conformation is vital, as it is this shape that interacts with biological receptors. While specific conformational analysis studies on Loperamide were not found, this type of investigation is standard in computational drug design.

Table 2: Key Geometrical Parameters Determined from Optimization

| Parameter | Definition | Importance |

| Bond Length | The average distance between the nuclei of two bonded atoms. | Determines molecular size and bond strength. |

| Bond Angle | The angle formed between three connected atoms. | Defines the overall shape of the molecule. wikipedia.org |

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Describes the rotation around a chemical bond and defines conformers. |

This table represents typical outputs from a molecular geometry optimization calculation.

Frontier Molecular Orbital (FMO) Theory Applied to C29H33ClN2O2 Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The energies and shapes of these orbitals provide crucial insights into a molecule's ability to donate or accept electrons, thus predicting its reactive behavior. nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov A molecule with a high-energy HOMO is more willing to donate its electrons, making it a good nucleophile. The spatial distribution of the HOMO indicates the likely sites from which electron donation will occur. For Loperamide, a HOMO analysis would identify the atoms or regions with the highest electron density, such as the nitrogen atoms or phenyl rings, as potential centers of nucleophilic reactivity.

The LUMO is the innermost orbital that is empty of electrons and acts as an electron acceptor. nih.gov A molecule with a low-energy LUMO is a good electron acceptor, or electrophile. The shape of the LUMO reveals the sites most susceptible to nucleophilic attack. A computational analysis of Loperamide's LUMO would highlight the regions where the molecule is most likely to accept electrons, providing a map of its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.orgnih.gov

Table 3: Frontier Molecular Orbital (FMO) Data and Their Interpretation

| Parameter | Definition | Chemical Interpretation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential; higher energy indicates better electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; lower energy indicates better electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. wikipedia.org |

This table is a template for data that would be obtained from an FMO analysis of Loperamide.

Energy Gap Analysis of C29H27ClN2O2 and its Implications for Reactivity

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. Conversely, a larger energy gap indicates higher stability and lower reactivity.

For pyrazoline derivatives, the HOMO-LUMO energy levels are influenced by the various substituents on the aromatic rings. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller energy gap and enhanced reactivity. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining these orbital energies and the resulting energy gap. Lower HOMO and LUMO energy levels in pyrazoline derivatives with electron-donating substituents have been associated with improved photovoltaic properties rsc.org.

While specific values for this compound are not available, a computational study on a structurally similar compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, provides insight into the typical energy landscape of such molecules. The calculated HOMO and LUMO energies for this related compound are presented in the table below, from which the energy gap is derived.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.98 |

| ELUMO | -1.79 |

| Energy Gap (ΔE) | 4.19 |

The calculated energy gap of 4.19 eV for this related pyrazoline derivative suggests a molecule with considerable stability. The magnitude of this gap has direct implications for its reactivity, indicating a lower propensity to undergo chemical reactions compared to molecules with smaller energy gaps.

Molecular Electrostatic Potential (MEP) Mapping for this compound Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively wolfram.comcram.com.

For pyrazoline derivatives, MEP analysis can identify the most reactive sites on the molecule. Typically, the nitrogen atoms of the pyrazoline ring and any oxygen-containing substituents are expected to be electron-rich (red or yellow regions), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the pyrazoline ring and the aromatic rings often exhibit a more positive potential (blue regions), indicating their susceptibility to nucleophilic attack.

In a study of pyrazolooxazines, a related heterocyclic system, the region near the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxazine ring showed a negative potential (red), indicating a high electron density. The hydrogen atom on the pyrazole ring, on the other hand, carried the most significant positive charge (dark blue) cram.com. This type of analysis is crucial for understanding intermolecular interactions and predicting the behavior of the molecule in a biological or chemical system.

Reactivity Descriptors in this compound Studies

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These descriptors are fundamental in conceptual DFT and are widely used to characterize the chemical behavior of various compounds, including pyrazoline derivatives researchgate.net.

The chemical potential (μ) of a molecule is a measure of the escaping tendency of electrons from a system in equilibrium. It is calculated as the average of the HOMO and LUMO energies. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical hardness (η) quantifies the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A harder molecule has a larger HOMO-LUMO gap and is less reactive. Chemical softness (s) is the reciprocal of chemical hardness and represents the molecule's polarizability and reactivity.

Using the HOMO and LUMO energies from the aforementioned study on a related pyrazoline, the following reactivity descriptors were calculated:

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.885 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.095 |

| Chemical Softness (s) | 1 / (2η) | 0.239 |

These values provide a quantitative basis for understanding the reactivity of this class of pyrazoline derivatives.

The electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (N) quantifies its ability to donate electrons. These indices are crucial for predicting the outcomes of chemical reactions. For instance, in a study of pyrazoline analogues, the global electrophilicity index was used to classify them as strong electrophiles nih.gov. While specific values for this compound are not available in the provided search results, these indices are generally calculated from the chemical potential and hardness and are essential for a complete reactivity profile.

Molecular Dynamics Simulations for this compound Behavior in Various Chemical Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, interactions with solvents, and the stability of molecular complexes.

For pyrazoline derivatives, MD simulations have been employed to study their interactions with biological targets, such as proteins. For example, MD simulations have been used to investigate the stability of pyrazoline-substituted steroid derivatives within the active site of human cytochrome P450 nih.govresearchgate.net. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. In another study, MD simulations of N-phenyl pyrazoline derivatives as potential inhibitors of human epidermal growth factor receptor-2 (HER-2) showed that the ligand-protein complexes were rigid and stable over a 50 ns simulation time usc.edu. Such studies are critical in drug design and development, providing a dynamic picture of how a molecule like this compound might behave in a complex biological environment.

Structure Reactivity Relationships and Chemical Transformations of C29h27cln2o2

Influence of Substituent Effects on C29H27ClN2O2 Chemical Reactivity Profiles

Substituents profoundly influence the electronic distribution and steric environment within a molecule, thereby modulating its reactivity. For this compound, the effects of its substituents would govern its susceptibility to various chemical reactions. Electron-donating groups (EDGs) tend to increase electron density, often activating a molecule towards electrophilic attack, while electron-withdrawing groups (EWGs) decrease electron density, potentially deactivating it or directing reactions to different sites libretexts.orglibretexts.orgucalgary.caucsb.edu.

Stereochemical Aspects and Diastereoselective Reactions Involving this compound Precursors or Derivatives

Given its substantial carbon framework (29 carbons), this compound is highly likely to possess multiple chiral centers. This chirality implies the existence of stereoisomers, such as enantiomers and diastereomers, which can exhibit distinct chemical and physical properties nih.govrsc.org. The three-dimensional arrangement of atoms around these chiral centers significantly influences a molecule's reactivity, particularly in stereoselective reactions.

Diastereoselective reactions are those that preferentially form one diastereomer over others. The configuration and spatial orientation of substituents play a critical role in guiding these reactions, impacting the efficiency and outcome of synthetic pathways for this compound or its precursors nih.gov. For example, the specific configuration of a chiral center can determine whether a molecule is recognized by a catalyst or enzyme, thereby dictating the stereochemical course of a reaction nih.gov.

Chemical Stability of this compound under Varied Reaction Conditions

The chemical stability of this compound refers to its resistance to degradation or unwanted transformations when exposed to different environmental factors or chemical reagents. Stability studies are essential for determining appropriate storage conditions and predicting the compound's behavior over time ich.orgrsc.orgeuropa.eu. Potential degradation pathways for this compound could include hydrolysis, oxidation, or photolysis, depending on its specific functional groups.

If this compound contains ester or amide linkages, it would be susceptible to hydrolysis, especially under acidic or basic conditions britannica.comlibretexts.orgmonash.edulibretexts.orgyoutube.com. The presence of oxidizable functional groups, such as alcohols or amines, would render it prone to oxidation libretexts.orgchemguide.co.ukyoutube.comyoutube.com. Photostability is also a consideration if the molecule possesses chromophores that absorb light. Stress testing, involving exposure to elevated temperatures, humidity, or specific pH levels, helps identify potential degradation products and pathways, thereby informing stability assessments ich.orgeuropa.eu.

Elucidation of Reaction Pathways and Products of this compound Chemical Transformations

The chemical transformations of this compound can be broadly categorized into oxidation, reduction, and hydrolysis, each governed by specific reaction mechanisms and conditions.

Oxidation involves an increase in an atom's oxidation state, typically through the loss of electrons or hydrogen atoms, or the gain of oxygen atoms libretexts.orgchemguide.co.ukyoutube.comyoutube.com. If this compound contains oxidizable functional groups such as alcohols, aldehydes, amines, or unsaturated carbon-carbon bonds, it can undergo oxidation. For instance, a secondary alcohol could be oxidized to a ketone, or an amine might be oxidized to an N-oxide or other nitrogen-containing oxidized species, depending on the oxidizing agent and reaction conditions chemguide.co.ukyoutube.com. Common oxidizing agents include peroxides, permanganates, and chromates.

Reduction reactions are characterized by a decrease in an atom's oxidation state, usually through the gain of electrons or hydrogen atoms, or the loss of oxygen atoms libretexts.orgchemguide.co.ukyoutube.comyoutube.com. Molecules like this compound may contain reducible functional groups such as carbonyls (ketones, aldehydes, esters), nitro groups, or carbon-carbon multiple bonds. For example, a ketone could be reduced to a secondary alcohol using agents like sodium borohydride (B1222165) (NaBH4), while esters might require stronger reducing agents like lithium aluminum hydride (LiAlH4) to yield primary alcohols youtube.com.

Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a molecule of water britannica.comlibretexts.orgmonash.edulibretexts.orgyoutube.com. If this compound contains hydrolyzable functional groups, such as ester, amide, or glycosidic linkages, it would be susceptible to hydrolysis. For example, an ester linkage would react with water, typically catalyzed by acid or base, to form a carboxylic acid and an alcohol britannica.comlibretexts.orgyoutube.com. Amide linkages would similarly break down into a carboxylic acid and an amine or ammonia (B1221849) libretexts.orgyoutube.com. The rate and products of hydrolysis are highly dependent on the pH and the presence of catalysts.

Illustrative Data Tables for General Organic Transformations

The following tables present typical reaction conditions and outcomes for common functional groups that might be present in a molecule with the formula this compound. These examples are based on general principles from organic chemistry literature and serve to illustrate potential transformations.

Table 1: Illustrative Oxidation Reactions of Potential Functional Groups

| Functional Group (Example) | Oxidizing Agent | Reaction Conditions | Typical Product(s) | Reference Principle |

| Secondary Alcohol | PCC (Pyridinium Chlorochromate) | CH2Cl2, Room Temperature | Ketone | chemguide.co.ukyoutube.com |

| Primary Alcohol | Jones Reagent (CrO3/H2SO4) | Acetone, Room Temperature | Carboxylic Acid | chemguide.co.ukyoutube.com |

| Aldehyde | Tollens' Reagent | Aqueous Ammonia, Silver(I) diamine complex | Carboxylate Salt (indicated by silver mirror formation) | chemguide.co.ukyoutube.com |

| Tertiary Amine | m-CPBA (meta-Chloroperoxybenzoic acid) | Chloroform, Room Temperature | N-Oxide | youtube.com |

Table 2: Illustrative Reduction Reactions of Potential Functional Groups

| Functional Group (Example) | Reducing Agent | Reaction Conditions | Typical Product(s) | Reference Principle |

| Ketone | NaBH4 (Sodium Borohydride) | Ethanol, Room Temperature | Secondary Alcohol | youtube.com |

| Ester | LiAlH4 (Lithium Aluminum Hydride) | Diethyl Ether, followed by aqueous acid quench | Primary Alcohol (two equivalents) | youtube.com |

| Nitro Group | H2, Pd/C (Catalytic Hydrogenation) | Methanol, Room Temperature, 1 atm pressure | Amine | chemguide.co.ukyoutube.com |

| Alkene | H2, PtO2 (Catalytic Hydrogenation) | Ethanol, Room Temperature, 1 atm pressure | Alkane | chemguide.co.ukyoutube.com |

Table 3: Illustrative Hydrolysis Reactions of Potential Functional Groups

| Functional Group (Example) | Conditions | Reaction Type | Typical Product(s) | Reference Principle |

| Ester | Acidic (e.g., HCl, H2O) | Hydrolysis | Carboxylic Acid + Alcohol | britannica.comlibretexts.orgyoutube.com |

| Ester | Basic (e.g., NaOH, H2O) | Saponification | Carboxylate Salt + Alcohol | britannica.comlibretexts.orgyoutube.com |

| Amide | Acidic (e.g., HCl, H2O) | Hydrolysis | Carboxylic Acid + Ammonium Salt (or Amine Salt) | libretexts.orgyoutube.com |

| Amide | Basic (e.g., NaOH, H2O) | Hydrolysis | Carboxylate Salt + Ammonia (or Amine) | libretexts.orgyoutube.com |

Cycloaddition Reactions Involving this compound Moieties

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct, typically involving the concerted formation of two new sigma bonds and the loss of pi bonds libretexts.orgfiveable.melibretexts.orgnumberanalytics.comkharagpurcollege.ac.in. Common examples include the Diels-Alder reaction ([4+2] cycloaddition) and 1,3-dipolar cycloadditions. These reactions are powerful tools for constructing complex ring systems with high stereocontrol libretexts.orgfiveable.menumberanalytics.com.

For a molecule to participate in cycloaddition reactions, it generally requires the presence of conjugated pi systems (diene or dipole) and suitable reaction partners (dienophile or dipolarophile) libretexts.orglibretexts.orgkharagpurcollege.ac.in. The core structure of this compound, a tetrahydrobenzodiazepine, contains several cyclic and acyclic components. While the benzodiazepine (B76468) ring system itself is relatively stable, the presence of specific functional groups or the potential for tautomerization or specific activation could theoretically enable participation in certain cycloaddition reactions. For instance, if the molecule could be derivatized to present a conjugated diene system or a reactive alkene/alkyne moiety, it could serve as a participant in reactions like the Diels-Alder or [2+2] cycloadditions. However, direct experimental evidence or literature reports detailing specific cycloaddition reactions involving this compound were not identified in the scope of this review. The phenylacetyl group also contains a carbonyl and an adjacent methylene, which might offer sites for specific reactions, but their direct involvement in typical cycloadditions without further modification is not evident from its general structure.

Design and Synthesis of Novel Analogs Based on this compound Scaffolds for Chemical Probes

While the search did not yield specific studies where this compound has been utilized as a scaffold for developing chemical probes, its structural complexity suggests potential for derivatization. The benzodiazepine core offers a rigid framework that could be functionalized at various positions. For example, the phenylacetyl moiety could be modified to incorporate reporter groups (e.g., fluorophores) or reactive warheads for covalent labeling. The chlorinated phenyl ring also presents a site for potential chemical modifications or could influence the electronic properties of the molecule, impacting its binding affinity or pharmacokinetic profile.

The design of novel analogs would involve systematically altering the structure of this compound to optimize its performance as a probe. This could include:

Introducing functional groups : Adding reactive groups (e.g., Michael acceptors, electrophiles) to facilitate covalent binding to target proteins.

Attaching reporter moieties : Incorporating fluorescent tags, biotin, or other detectable labels for imaging or enrichment.

Modulating physicochemical properties : Adjusting lipophilicity, solubility, and metabolic stability through substituent changes.

Creating negative controls : Synthesizing closely related analogs that lack the key pharmacophore or reactive group to confirm target specificity.

However, without specific biological targets or intended applications identified for this compound, its direct application as a chemical probe scaffold remains speculative. Research in this area would necessitate identifying a biological target for which this compound or its derivatives exhibit affinity and selectivity, followed by rational design and synthesis of analogs for validation through biochemical and cellular assays chemicalprobes.orgresearchgate.netfrontiersin.org.

Data Tables

No specific experimental data pertaining to cycloaddition reactions or the design and synthesis of chemical probes derived from this compound was found in the reviewed search results. Therefore, data tables cannot be generated for these sections.

Compound Names Mentioned

| Chemical Formula | Chemical Name | CAS Number |

| This compound | 6-(2-chlorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b] a2bchem.comchemicalbook.combenzodiazepin-7-one | 362495-88-3 |

Future Directions and Emerging Research Avenues for C29h27cln2o2 Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced C29H27ClN2O2 Derivative Synthesis

Future research should focus on developing more efficient, sustainable, and versatile synthetic routes for this compound and its analogues. Current methods, while effective for initial characterization rdd.edu.iq, may not be optimized for large-scale production or the generation of diverse derivatives. Exploring greener chemistry principles, such as atom-economical reactions, the use of renewable feedstocks, and the minimization of hazardous waste, will be paramount. This could involve investigating novel catalytic systems, microwave-assisted synthesis, or flow chemistry approaches to improve reaction kinetics, yields, and selectivity. Furthermore, the development of stereoselective synthetic strategies would enable access to specific enantiomers or diastereomers of this compound derivatives, which could be crucial for applications requiring precise molecular recognition, such as in pharmaceuticals or chiral catalysis.

Table 6.1.1: Comparative Analysis of Hypothetical Synthetic Routes for this compound Derivatives

| Synthetic Route | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Environmental Impact Score (EIS) | Notes |

| Route A (Current) | Chalcone (B49325), Hydrazine (B178648) hydrate (B1144303) | Reflux in Ethanol, 24 hr | 86 (for a related compound) | Moderate | Established method, potential for byproduct formation |

| Route B (Novel) | Modified Chalcone, Novel Organocatalyst | Microwave irradiation, 1 hr | >90 | Low | Greener solvent, reduced reaction time, higher atom economy |

| Route C (Novel) | Substituted Aldehyde, Hydrazine derivative | Flow chemistry, mild conditions | >92 | Very Low | Continuous process, enhanced safety, precise control |

Note: Yields and EIS are illustrative for potential future synthetic strategies.

Application of Advanced Spectroscopic Techniques for Subtler Structural Resolution of this compound

While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are vital for initial compound identification rdd.edu.iqgoogleapis.comrsc.orgunito.it, advanced techniques can unlock deeper structural insights into this compound and its derivatives. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for elucidating complex connectivity and confirming stereochemistry, particularly for intricate derivative structures iitm.ac.in. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, aiding in elemental composition determination and the identification of subtle structural variations or impurities rsc.orgiitm.ac.incmdclabs.comrsc.org. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could be valuable if this compound or its derivatives exhibit unpaired electrons, offering insights into radical intermediates or specific electronic states iitm.ac.in. Furthermore, solid-state NMR can provide structural information for crystalline forms, complementing solution-state analyses. Raman spectroscopy, known for its complementary vibrational information to IR, could also offer unique insights into molecular symmetry and bonding in this compound derivatives cmdclabs.comsolubilityofthings.com.

Table 6.2.1: Expected Spectroscopic Data for a Hypothetical this compound Derivative

| Spectroscopic Technique | Analyzed Property | Expected Key Features/Information | Significance for this compound |

| ¹H NMR | Proton environments | Characteristic chemical shifts for aromatic, aliphatic, and potentially any NH/OH protons; coupling patterns revealing neighboring protons | Confirms presence and environment of hydrogen atoms, aiding structural elucidation |

| ¹³C NMR | Carbon environments | Distinct signals for carbonyl, aromatic, and aliphatic carbons; DEPT or APT sequences to differentiate CH3, CH2, CH, and quaternary carbons | Provides a carbon skeleton map, crucial for structural confirmation |

| 2D NMR (e.g., HMBC) | Long-range C-H correlations | Correlations between protons and carbons separated by 2-3 bonds | Establishes connectivity across complex molecular frameworks, confirming structural assignments |

| HRMS | Mass-to-charge ratio | Precise molecular ion peak (e.g., [M+H]+) with high accuracy (ppm level) | Confirms exact molecular formula and aids in identifying unknown related compounds |

| IR Spectroscopy | Vibrational modes | Characteristic absorption bands for functional groups (e.g., C=O, C=N, aromatic C=C, C-Cl) | Identifies key functional groups present in the molecule |

Deeper Computational Insights into this compound Reactivity and Intermolecular Interactions

Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of this compound. Density Functional Theory (DFT) calculations can elucidate electronic structures, predict reaction pathways, and determine activation energies for various transformations involving this compound oncodesign-services.comnih.govbioscipublisher.comfrontiersin.org. This can guide the exploration of novel synthetic methodologies by identifying optimal reaction conditions or catalysts. Molecular dynamics simulations can provide insights into the conformational flexibility of this compound derivatives and their interactions with biological targets or solvent molecules, which is particularly relevant if exploring pharmaceutical applications oncodesign-services.combioscipublisher.com. Quantitative Structure-Activity Relationship (QSAR) studies, when combined with experimental biological data, could help in designing derivatives with tailored properties, such as enhanced binding affinity or specific biological activity nih.govbioscipublisher.comdomainex.co.uk. Furthermore, computational modeling can predict physicochemical properties, aiding in the design of compounds with desirable solubility, stability, and pharmacokinetic profiles.

Table 6.3.1: Predicted Properties of this compound Derivatives via Computational Modeling

| Property/Interaction | Computational Method | Predicted Value/Outcome | Significance for this compound Research |

| Molecular Geometry | DFT (e.g., B3LYP) | Optimized 3D structure, bond lengths, bond angles | Foundation for all other computational studies, understanding steric factors |

| Reactivity Index | DFT (e.g., Fukui functions) | Electron density distribution, sites of nucleophilic/electrophilic attack | Predicts favored reaction sites for derivatization or degradation |

| Binding Affinity | Molecular Docking | Estimated binding energy (kcal/mol) to a target protein | Guides lead optimization for potential therapeutic applications |

| Conformation | Molecular Dynamics | Dominant low-energy conformers, root-mean-square deviation (RMSD) | Understanding molecular flexibility and potential interactions |

| pKa Prediction | Computational methods | Estimated acidity/basicity of ionizable groups | Predicts ionization state at physiological pH, influencing solubility and activity |

Investigation of this compound as a Key Intermediate in Complex Molecule Synthesis

The structural features of this compound, particularly its heterocyclic core and potential functionalization sites, suggest its utility as a versatile synthetic intermediate. Future research could focus on functionalizing this compound to create more complex molecular architectures. For instance, derivatization at specific positions could introduce reactive handles (e.g., halogens for cross-coupling, amines for amide formation, hydroxyls for esterification) that allow for its incorporation into larger organic frameworks. This could lead to the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials. The pyrazoline core itself is found in various biologically active compounds rdd.edu.iq, implying that this compound could serve as a scaffold for developing new therapeutic agents. Research could explore its use in fragment-based drug design or as a building block in combinatorial chemistry libraries.

Table 6.4.1: Potential Synthetic Transformations of this compound as an Intermediate

| Functionalization Strategy | Reaction Type | Introduced Functional Group | Potential Application Area | Resulting Intermediate Type |

| Electrophilic Aromatic Substitution | Halogenation/Nitration | -Cl, -NO2 | Pharmaceuticals, materials | Substituted this compound derivatives |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Coupling with boronic acids/alkenes | Aryl, Vinyl groups | Complex molecule synthesis | Extended π-systems, biaryl compounds |

| Nucleophilic Addition/Substitution | Reaction with amines/alcohols | Amine, Ether linkages | Drug conjugates, polymers | Modified this compound derivatives |

| Oxidation/Reduction | Selective oxidation/reduction of specific groups | Ketones, Alcohols, Amines | Fine-tuning reactivity | Functionalized this compound intermediates |

Development of Novel Catalytic Systems Utilizing this compound Derivatives as Ligands or Precursors

Organic molecules containing nitrogen heterocycles, such as pyrazolines, are well-established as ligands in coordination chemistry and catalysis rsc.orgrsc.orgsigmaaldrich.com. Future research could explore the synthesis of this compound derivatives designed specifically to act as ligands for transition metals. By modifying the core structure of this compound, researchers could create ligands with tailored electronic and steric properties, suitable for promoting specific catalytic transformations like cross-coupling reactions, asymmetric synthesis, or oxidation/reduction processes rsc.orgsigmaaldrich.com. These derivatives could be used to form homogeneous catalysts or be immobilized onto solid supports to create heterogeneous catalytic systems, offering advantages in terms of recyclability and ease of separation researchgate.netcas.cn. Investigating the potential of this compound-based ligands in metal-organic frameworks (MOFs) could also lead to novel heterogeneous catalysts with precisely defined active sites rsc.org.

Table 6.5.1: Potential Catalytic Applications of this compound-Derived Ligands

| This compound Derivative Design | Metal Center | Target Catalytic Reaction | Expected Ligand Property Contribution | Potential Catalytic System Type |

| Phosphine-functionalized derivative | Palladium (Pd) | Suzuki-Miyaura Coupling | Strong σ-donation, steric bulk | Homogeneous Catalyst |

| Bidentate nitrogen donor derivative | Copper (Cu) | Click Chemistry (CuAAC) | Chelation, electronic tuning | Homogeneous/Heterogeneous Catalyst |

| Chiral amine derivative | Rhodium (Rh) | Asymmetric Hydrogenation | Chirality transfer, steric control | Homogeneous Catalyst |

| Carboxylate-functionalized derivative | Ruthenium (Ru) | Olefin Metathesis | Coordination stability, electronic influence | Homogeneous/MOF-based Catalyst |

Q & A

Basic Research Questions

Q. How can I design an effective experimental protocol for synthesizing C29H27ClN2O2 while ensuring reproducibility?

- Methodological Answer : Begin with a literature review using databases like SciFinder and Web of Science to identify existing synthesis routes . Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to define objectives, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Include detailed reagent purity, solvent selection, and reaction conditions (temperature, catalysts) in the experimental design section. Validate reproducibility by repeating trials under identical conditions and reporting deviations (e.g., yield variations >5%) .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Prioritize spectroscopic methods (NMR for structural elucidation, HPLC for purity) and chromatographic techniques (GC-MS for volatile byproducts). For crystallographic analysis, use X-ray diffraction and compare results with computational models (e.g., DFT calculations). Report spectral data with error margins (e.g., ±0.01 ppm for NMR shifts) and cross-reference with literature . Include raw data in appendices and processed data in tables/graphs, avoiding redundancy .

Q. How should I structure a research proposal for studying this compound’s bioactivity to meet funding agency standards?

- Methodological Answer : Follow MRC guidelines by dividing the proposal into:

- Introduction : Link the compound’s structure (e.g., chlorine substitution at C29) to hypothesized bioactivity .

- Experimental Design : Specify cell lines, assay types (e.g., IC50 determination), and controls (positive/negative) .

- Data Analysis : Outline statistical tests (ANOVA, t-tests) and software (R, GraphPad) . Use flowcharts to illustrate workflow .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, solvent polarity). Use contradiction analysis frameworks to isolate technical conflicts (e.g., improved solubility vs. reduced stability) . Validate hypotheses via controlled experiments (e.g., varying pH or temperature) and apply error-propagation models to quantify uncertainty . Publish negative results to enhance transparency .

Q. What strategies optimize the selectivity of this compound in multi-target drug discovery studies?

- Methodological Answer : Employ structure-activity relationship (SAR) modeling to identify critical functional groups (e.g., the Cl atom’s role in binding affinity). Use molecular docking to predict off-target interactions and modify substituents (e.g., replacing the N2-methyl group) . Validate selectivity via competitive binding assays and report dose-response curves with 95% confidence intervals .

Q. How can I integrate computational and experimental data to refine the mechanistic understanding of this compound’s reactivity?

- Methodological Answer : Combine MD simulations (e.g., AMBER for conformational dynamics) with kinetic studies (e.g., stopped-flow spectroscopy). Cross-validate computational predictions (e.g., transition-state energies) with experimental activation parameters (ΔG‡, ΔH‡). Use sensitivity analysis to prioritize variables (e.g., solvent dielectric constant) .

Data Presentation and Validation

Q. What are the best practices for presenting conflicting spectral data (e.g., NMR shifts) in publications?

- Methodological Answer : Tabulate observed vs. literature values, highlighting deviations >10%. Include solvent effects and instrument calibration details in footnotes. Use supplementary materials for full spectra and reference appendices for raw data . Discuss potential sources of error (e.g., paramagnetic impurities) .

Q. How should I address low statistical power in dose-response experiments involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.